molecular formula C9H14N4O B13162883 4-Amino-6-cyclohexyl-2,5-dihydro-1,3,5-triazin-2-one

4-Amino-6-cyclohexyl-2,5-dihydro-1,3,5-triazin-2-one

Cat. No.: B13162883
M. Wt: 194.23 g/mol
InChI Key: KOCSZYCESNZWPQ-UHFFFAOYSA-N
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Description

4-Amino-6-cyclohexyl-2,5-dihydro-1,3,5-triazin-2-one (CAS 1549578-70-2) is a chemical compound with the molecular formula C9H14N4O and a molecular weight of 194.23 g/mol . It belongs to the dihydro-1,3,5-triazine class of heterocyclic compounds, which are characterized by a six-membered ring containing three nitrogen atoms . Compounds within this structural class have been identified as key scaffolds in medicinal chemistry and materials science. Researchers have explored similar 1,3,5-triazine (or triazinane) derivatives for a range of applications, which suggests potential avenues for investigating this specific analog. These areas include serving as versatile chemical building blocks for the synthesis of more complex molecular architectures, such as in the development of tripodal structures with triazole side arms . Furthermore, certain dihydro-1,3,5-triazine amine derivatives have been studied for their potential therapeutic uses , and other closely related 4,6-disubstituted dihydro-1,3,5-triazines have been synthesized and evaluated for their topical antiseptic properties . This compound is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle this material with appropriate precautions.

Properties

Molecular Formula

C9H14N4O

Molecular Weight

194.23 g/mol

IUPAC Name

4-amino-6-cyclohexyl-1H-1,3,5-triazin-2-one

InChI

InChI=1S/C9H14N4O/c10-8-11-7(12-9(14)13-8)6-4-2-1-3-5-6/h6H,1-5H2,(H3,10,11,12,13,14)

InChI Key

KOCSZYCESNZWPQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=NC(=NC(=O)N2)N

Origin of Product

United States

Biological Activity

4-Amino-6-cyclohexyl-2,5-dihydro-1,3,5-triazin-2-one (CAS Number: 1549578-70-2) is a compound belonging to the triazine family, which has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-Amino-6-cyclohexyl-2,5-dihydro-1,3,5-triazin-2-one is C10H16N4OC_{10}H_{16}N_4O, with a molecular weight of 194.23 g/mol. The compound features a triazine ring substituted with an amino group and a cyclohexyl moiety, which may contribute to its biological activity.

Anticancer Properties

Research indicates that derivatives of triazines exhibit significant anticancer properties. For instance, compounds structurally related to 4-Amino-6-cyclohexyl-2,5-dihydro-1,3,5-triazin-2-one have shown promising results in inhibiting cancer cell proliferation. A study demonstrated that certain triazine derivatives could induce apoptosis in MDA-MB-231 breast cancer cells by modulating key apoptotic markers such as P53 and Bcl-2 .

Table 1: Anticancer Activity of Triazine Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
Compound 11iMDA-MB-2310.88PARP-1 inhibition and apoptosis induction
Compound 3AaVarious Cancer LinesNot specifiedCell cycle arrest at G2/M phase

Antimicrobial Activity

Triazines like 4-Amino-6-cyclohexyl-2,5-dihydro-1,3,5-triazin-2-one have also been evaluated for their antimicrobial properties. In vitro studies have shown that these compounds exhibit significant activity against various bacterial strains. For example, derivatives were tested against several human pathogenic bacteria and demonstrated efficacy comparable to conventional antibiotics .

Table 2: Antimicrobial Efficacy of Triazine Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli16 µg/mL

The biological activity of 4-Amino-6-cyclohexyl-2,5-dihydro-1,3,5-triazin-2-one can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Some studies have indicated that triazines can inhibit key enzymes involved in cancer cell metabolism and proliferation.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways through the activation of caspases and modulation of pro-apoptotic and anti-apoptotic proteins.
  • Antimicrobial Mechanisms : The exact mechanisms through which triazines exert antimicrobial effects are still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies

Several case studies have highlighted the potential applications of triazines in therapeutic settings:

  • Breast Cancer Treatment : A study involving the administration of triazine derivatives showed a marked reduction in tumor size in xenograft models of breast cancer . The treatment led to increased levels of apoptotic markers and reduced viability of cancer cells.
  • Antibacterial Efficacy : In a clinical setting, a derivative was tested against antibiotic-resistant bacterial strains and showed significant inhibitory effects . This suggests potential for development as a new class of antimicrobial agents.

Comparison with Similar Compounds

Structural Variations

Triazinone derivatives differ primarily in substituents at positions 4 and 6, which dictate their interactions with biological targets:

  • 4-Amino-6-(2-bromofuran-3-yl)-2,5-dihydro-1,3,5-triazin-2-one (): Features a bromofuran group, introducing halogenated aromaticity and increased molecular weight (257.04 g/mol). The bromine atom may enhance electrophilic reactivity.
  • 4-Amino-6-[(1,1-dimethylethyl)amino]-1,3,5-triazin-2(1H)-one (): Contains a bulky tert-butyl amino group, increasing steric hindrance and reducing solubility compared to the cyclohexyl analog.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent LogP (Predicted) Solubility (Water)
Target Compound C₉H₁₄N₄O 194.24 Cyclohexyl ~1.8 Low
4-Amino-6-(2-bromofuran-3-yl) derivative C₇H₅BrN₄O₂ 257.04 Bromofuran ~2.5 Very low
4-Amino-6-methyl-1,3,5-triazin-2-ol C₄H₆N₄O 126.12 Methyl, hydroxyl ~0.3 Moderate
6-Amino-1,3,5-triazin-2(1H)-one (CAS 931-86-2) C₃H₄N₄O 112.09 None (base structure) ~-0.5 High

Analysis :

  • The target compound’s cyclohexyl group increases lipophilicity (LogP ~1.8) compared to hydroxyl-containing analogs (LogP ~0.3) .
  • Bromofuran and tert-butyl derivatives exhibit even higher LogP values, suggesting reduced aqueous solubility .

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